2-Chloro-6,8-difluoroquinoline
Overview
Description
2-Chloro-6,8-difluoroquinoline is a useful research compound. Its molecular formula is C9H4ClF2N and its molecular weight is 199.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The interaction of polyfluorinated 2-chloroquinolines, including 2-chloro-6,8-difluoroquinoline, with liquid and aqueous ammonia has been studied as a method to synthesize halogen-containing aminoquinolines. In the case of this compound, this process mainly produces 2-amino-6,8-difluoroquinoline as the primary product (Skolyapova et al., 2017).
Synthesis of Quinoline Derivatives
- Recent research has focused on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which include compounds like this compound. These studies cover the synthesis of quinoline ring systems and reactions to create fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018).
Synthesis of Fluorinated Heterocycles
- Research on the reactions of trifluorovinyllithium and 1-chloro-2,2-difluorovinyllithium has led to the synthesis of various fluorinated heterocycles, such as 2-chloro-1,3-difluoroquinoline, demonstrating the potential for creating a range of fluorinated quinoline derivatives (Burdon et al., 1997).
OLED Applications
- Studies on chloro and fluor substituted Zn(II) 8-hydroxyquinolinates, which are related to the chemical structure of this compound, have revealed their potential applications in organic light-emitting diodes (OLEDs). These compounds, due to their photoluminescence properties, are considered promising for OLEDs with enhanced performance (Huo et al., 2015).
Chemical Analysis of 2-Chloroquinoline Derivatives
- The methoxydefluorination of various difluoroquinolines, including this compound, has been examined. This analysis provides insights into the regioselectivity and relative reactivity of these compounds, contributing to a deeper understanding of their chemical properties (Politanskaya et al., 2005).
Mechanism of Action
Target of Action
It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .
Mode of Action
The incorporation of a fluorine atom into azaaromatics, like quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Many synthetic quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Action Environment
The stability and reactivity of fluorinated quinolines are subjects of ongoing research .
Properties
IUPAC Name |
2-chloro-6,8-difluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUJMZQHTOKLAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-70-5 | |
Record name | 2-chloro-6,8-difluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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